4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the furan and triazole rings. The final step involves the incorporation of the hydrosulfide group.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Furan Ring Introduction: The furan ring is often introduced via a palladium-catalyzed coupling reaction.
Triazole Ring Formation: The triazole ring can be synthesized using a click chemistry approach, typically involving the reaction of an azide with an alkyne.
Hydrosulfide Group Incorporation:
Chemical Reactions Analysis
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of reactive oxygen species, which is beneficial in conditions involving oxidative stress .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules such as:
Thiadiazoles: These compounds contain sulfur and nitrogen atoms in their ring structures and are known for their antimicrobial properties.
Pyrazoles: These compounds are structurally similar and are used in the synthesis of pharmaceuticals and agrochemicals.
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-3-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-5-4-6-14(9-12)25-11-15-7-8-17(26-15)18-20-21-19(27)24(18)16-10-23(3)22-13(16)2/h4-10H,11H2,1-3H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNUNXNFHFREM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NNC(=S)N3C4=CN(N=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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